Welcome to the BenchChem Online Store!
molecular formula C8H15NO3 B1279698 Ethyl 2-(morpholin-3-yl)acetate CAS No. 81684-84-6

Ethyl 2-(morpholin-3-yl)acetate

Cat. No. B1279698
M. Wt: 173.21 g/mol
InChI Key: JEDBOPXFYYFSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09382216B2

Procedure details

To a solution of monoethyl malonate (0.12 mol) and triethylamine (0.12 mol) acetonitrile (40 mL) and Step-1 intermediate was added (0.02 mol). The mixture was heated to a sufficient temperature to cause considerable evolution of CO2 gas. After 5 h, the solution was concentrated under reduced pressure. The residue was treated with 30% aqueous K2CO3 solution and extracted with diethyl ether, dried over Na2SO4 and concentrated to get the title compound.
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-])=O.[CH2:10]([N:12](CC)CC)[CH3:11].[C:17](=O)=[O:18]>>[NH:12]1[CH2:10][CH2:11][O:18][CH2:17][CH:3]1[CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
0.12 mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to a sufficient temperature
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with 30% aqueous K2CO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1C(COCC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.